![molecular formula C10H11ClN2 B1396418 1-Quinolin-5-yl-methylamine hydrochloride CAS No. 1187931-81-2](/img/structure/B1396418.png)
1-Quinolin-5-yl-methylamine hydrochloride
Overview
Description
1-Quinolin-5-yl-methylamine hydrochloride is a chemical compound with the CAS Number: 1187931-81-2 . It has a molecular weight of 194.66 and its IUPAC name is 5-quinolinylmethanamine hydrochloride . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The linear formula of 1-Quinolin-5-yl-methylamine hydrochloride is C10H11ClN2 . The InChI code is 1S/C10H10N2.ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7,11H2;1H .
Physical And Chemical Properties Analysis
1-Quinolin-5-yl-methylamine hydrochloride has a number of physical and chemical properties. It has a molecular weight of 194.66 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C . Its water solubility is 0.375 mg/ml .
Scientific Research Applications
Pharmacology
1-Quinolin-5-yl-methylamine hydrochloride: is a compound that plays a significant role in pharmacology due to its quinoline structure. Quinoline derivatives are known for their broad spectrum of biological activities, including anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis properties . This compound can be utilized in the synthesis of various pharmacologically active molecules, potentially leading to the development of new therapeutic agents.
Material Science
In material science, 1-Quinolin-5-yl-methylamine hydrochloride can be used as a precursor for the synthesis of complex organic compounds. Its solid physical form and stability under an inert atmosphere make it suitable for handling and storage, which is crucial for material synthesis applications .
Chemical Synthesis
This compound serves as a building block in chemical synthesis. Its reactivity allows for the formation of various heterocyclic compounds that are essential in medicinal and industrial chemistry. The compound’s structure is conducive to nucleophilic and electrophilic substitution reactions, which are fundamental in synthetic organic chemistry .
Analytical Chemistry
1-Quinolin-5-yl-methylamine hydrochloride: can be used as a standard or reference compound in analytical methods such as NMR , HPLC , LC-MS , and UPLC . These techniques are vital for the qualitative and quantitative analysis of chemical substances, and having reliable standards is essential for accurate measurements .
Life Science Research
In life sciences, this compound could be used in biochemical assays and molecular biology experiments. Its well-defined chemical properties allow for its use in various research applications, including drug discovery and the study of biological pathways .
Chromatography
Lastly, 1-Quinolin-5-yl-methylamine hydrochloride may find applications in chromatography as a component of the mobile phase or as a sample to be analyzed. Its chemical stability and solubility properties are important factors that can influence its behavior during chromatographic separation processes .
Safety and Hazards
properties
IUPAC Name |
quinolin-5-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVBCYBGVYQEJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718258 | |
Record name | 1-(Quinolin-5-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Quinolin-5-yl-methylamine hydrochloride | |
CAS RN |
1187931-81-2 | |
Record name | 1-(Quinolin-5-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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